

4-Chloro-3-iodo-1H-indazole molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-iodo-1H-indazole

Cat. No.: B106426

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-3-iodo-1H-indazole**: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of **4-chloro-3-iodo-1H-indazole**, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and its critical application as a reagent in the synthesis of targeted cancer therapeutics, specifically inhibitors of the mitotic kinase TTK. This document serves as a resource for understanding the utility and synthesis of this valuable compound.

Physicochemical and Structural Properties

4-Chloro-3-iodo-1H-indazole is a substituted indazole, a class of aromatic heterocyclic compounds known for their prevalence in medicinally active molecules.^{[1][2]} The indazole core is considered a "privileged structure" as it is known to interact with a wide variety of biological targets, particularly protein kinases.^{[2][3]} The specific substitution pattern of **4-chloro-3-iodo-1H-indazole**, featuring a halogen at both the 3 and 4 positions, makes it a versatile intermediate for further functionalization via cross-coupling reactions.^[3]

The fundamental properties of **4-chloro-3-iodo-1H-indazole** are summarized below.

Property	Value	Source
CAS Number	518990-33-5	[4] [5]
Molecular Formula	C ₇ H ₄ ClIN ₂	[4] [6]
Molecular Weight	278.48 g/mol	[5] [7]
Monoisotopic Mass	277.91077 Da	[6] [8]
Appearance	Expected to be a solid at room temperature	[9]
Canonical SMILES	C1=CC2=NNC(=C2C(=C1)Cl)I	[6]
InChI Key	GOBJFDRCHXFRIE-UHFFFAOYSA-N	[6]

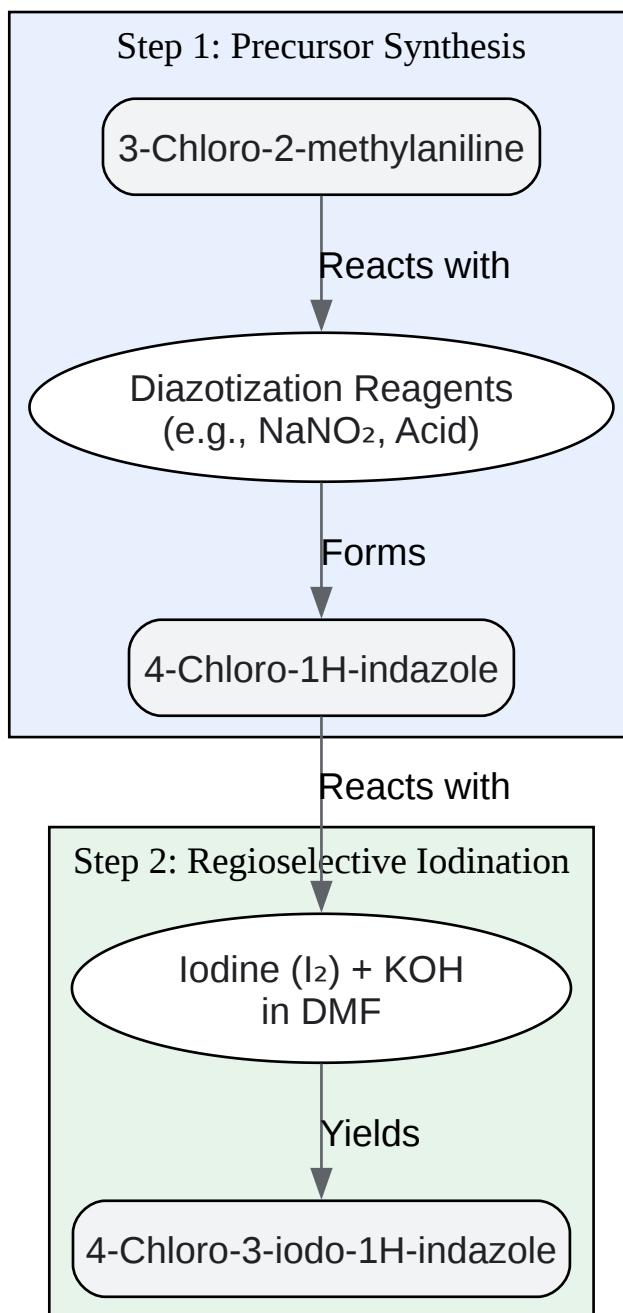
Proposed Synthesis and Mechanistic Rationale

A specific, detailed protocol for the single-pot synthesis of **4-chloro-3-iodo-1H-indazole** is not readily available in peer-reviewed literature. However, a robust and logical synthetic route can be proposed based on established methods for the functionalization of the indazole ring. The most plausible pathway involves a two-step process starting from the commercially available 3-chloro-2-methylaniline.

Step 1: Synthesis of 4-Chloro-1H-indazole

The initial step is the synthesis of the precursor, 4-chloro-1H-indazole. An efficient method for this transformation starts with 3-chloro-2-methylaniline, which is a cost-effective starting material.[\[10\]](#) The synthesis proceeds via a diazotization reaction followed by cyclization to form the indazole ring. This method avoids the use of more expensive starting materials and provides a reliable route to the key intermediate.[\[10\]](#)

Step 2: Regioselective Iodination of 4-Chloro-1H-indazole


The second step is the introduction of an iodine atom at the C3 position of the indazole ring. Electrophilic substitution on the 1H-indazole core is known to preferentially occur at the 3-

position. This regioselectivity is a key mechanistic consideration. The synthesis of 3-iodo-1H-indazole from indazole is well-documented and typically employs molecular iodine (I_2) in the presence of a base such as potassium hydroxide (KOH) in a solvent like DMF.[11]

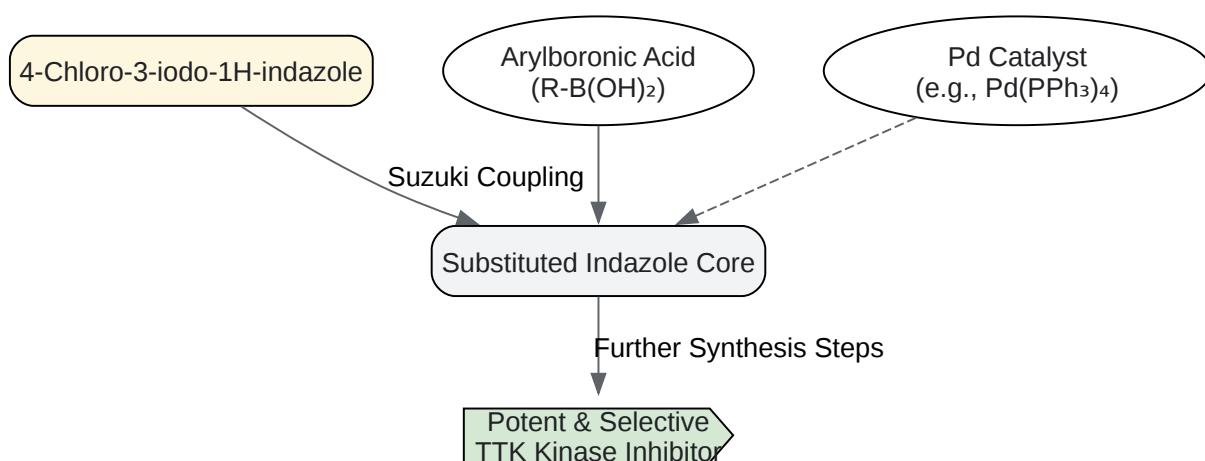
Experimental Protocol:

- To a stirred solution of 4-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), add molecular iodine (I_2) (2.0 equivalents).
- Add potassium hydroxide (KOH) pellets (4.0 equivalents) to the mixture.
- Allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite ($NaHSO_3$) solution to quench excess iodine.
- Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography or recrystallization to obtain pure **4-chloro-3-iodo-1H-indazole**.

This proposed workflow provides a logical and efficient pathway to the target molecule, leveraging known reactivity patterns of the indazole scaffold.

[Click to download full resolution via product page](#)

*Proposed workflow for the synthesis of **4-chloro-3-iodo-1H-indazole**.*


Applications in Medicinal Chemistry & Drug Development

The primary and most significant application of **4-chloro-3-iodo-1H-indazole** is its use as a key intermediate in the synthesis of potent and selective kinase inhibitors for cancer therapy.[4]

Inhibition of Mitotic Kinase TTK

4-Chloro-3-iodo-1H-indazole is explicitly cited as a general reagent for synthesizing inhibitors of mitotic kinase TTK (also known as Mps1).[4] TTK is a crucial component of the spindle assembly checkpoint, a cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancer cells, this checkpoint is dysregulated, and targeting TTK has emerged as a promising therapeutic strategy to induce mitotic catastrophe and cell death in tumor cells.

The structure of **4-chloro-3-iodo-1H-indazole** is ideal for building TTK inhibitors. The iodine atom at the 3-position serves as a versatile "handle" for introducing various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling.[3][11] This allows medicinal chemists to rapidly generate a library of diverse compounds to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against the TTK kinase. The chlorine atom at the 4-position can also be used for further modification or may itself contribute to binding within the kinase's active site.

[Click to download full resolution via product page](#)

*Use of **4-chloro-3-iodo-1H-indazole** in synthesizing TTK inhibitors.*

Conclusion

4-Chloro-3-iodo-1H-indazole is a strategically important molecule in modern medicinal chemistry. While detailed synthetic protocols are not widespread, a reliable pathway can be constructed from inexpensive starting materials based on the fundamental reactivity of the indazole nucleus. Its molecular structure, particularly the presence of two distinct halogen atoms at key positions, makes it an exceptionally valuable building block for creating diverse libraries of compounds. Its established role in the development of TTK inhibitors for cancer treatment underscores its importance and ensures its continued relevance for researchers and scientists dedicated to discovering next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. chemuniverse.com [chemuniverse.com]
- 6. PubChemLite - 4-chloro-3-iodo-1h-indazole (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-氯-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [4-Chloro-3-iodo-1H-indazole molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106426#4-chloro-3-iodo-1h-indazole-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com